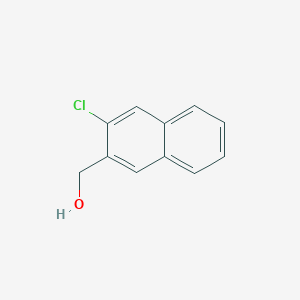![molecular formula C11H19NO4 B13980449 2-[(Butoxycarbonyl)amino]ethyl 2-methylprop-2-enoate CAS No. 137133-12-1](/img/structure/B13980449.png)
2-[(Butoxycarbonyl)amino]ethyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Butoxycarbonyl)amino]ethyl 2-methylprop-2-enoate: is a chemical compound with the molecular formula C11H19NO4. It is also known as 2-[(tert-Butoxycarbonyl)amino]ethyl methacrylate. This compound is commonly used in various chemical and industrial applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Butoxycarbonyl)amino]ethyl 2-methylprop-2-enoate typically involves the reaction of N-(tert-Butoxycarbonyl)ethanolamine with methacryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pH to ensure high yield and purity. The product is then purified using techniques such as distillation or crystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 2-[(Butoxycarbonyl)amino]ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Polymerization: It can be polymerized to form polymers with pendant amine functionality.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to remove the butoxycarbonyl protecting group.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the ester and amine groups.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under controlled temperature conditions.
Major Products:
Polymerization: The major product is a polymer with pendant amine groups.
Hydrolysis: The major product is the deprotected amine compound.
Scientific Research Applications
Chemistry: 2-[(Butoxycarbonyl)amino]ethyl 2-methylprop-2-enoate is used as a monomer in the synthesis of polymers with specific functionalities. These polymers are used in various applications, including coatings, adhesives, and sealants .
Biology and Medicine: In biological research, this compound is used to create biocompatible polymers for drug delivery systems. The polymers can be designed to release drugs in a controlled manner, improving the efficacy and safety of treatments .
Industry: In the industrial sector, the compound is used in the production of specialty polymers and resins. These materials are used in the manufacture of high-performance coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of 2-[(Butoxycarbonyl)amino]ethyl 2-methylprop-2-enoate primarily involves its ability to undergo polymerization and hydrolysis. The compound can form polymers with pendant amine groups, which can interact with various molecular targets. The hydrolysis of the butoxycarbonyl group releases the free amine, which can participate in further chemical reactions .
Comparison with Similar Compounds
- 2-[(Methoxycarbonyl)amino]ethyl 2-methylprop-2-enoate
- 2-[(tert-Butoxycarbonyl)amino]ethyl acrylate
- 2-[(tert-Butoxycarbonyl)amino]ethyl methacrylate
Comparison: 2-[(Butoxycarbonyl)amino]ethyl 2-methylprop-2-enoate is unique due to its specific protecting group (butoxycarbonyl) and its methacrylate functionality. This combination allows for the formation of polymers with specific properties, making it valuable in applications requiring biocompatibility and controlled release .
Properties
CAS No. |
137133-12-1 |
|---|---|
Molecular Formula |
C11H19NO4 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
2-(butoxycarbonylamino)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H19NO4/c1-4-5-7-16-11(14)12-6-8-15-10(13)9(2)3/h2,4-8H2,1,3H3,(H,12,14) |
InChI Key |
DBGQSDWSSFWKGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)NCCOC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


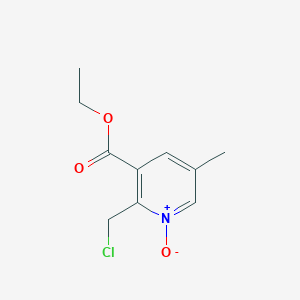
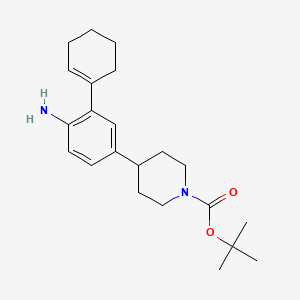
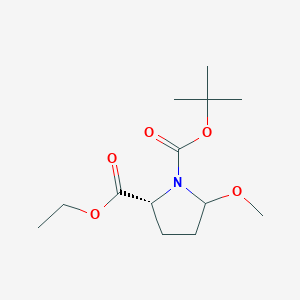


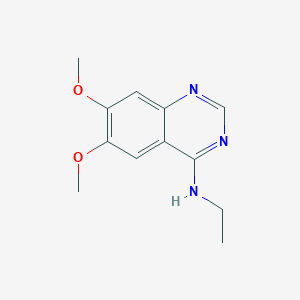
![[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]methanol](/img/structure/B13980422.png)
![4-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid](/img/structure/B13980424.png)
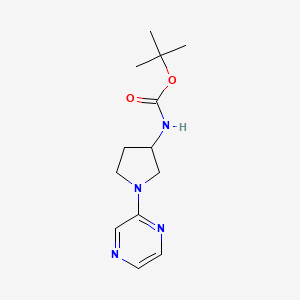
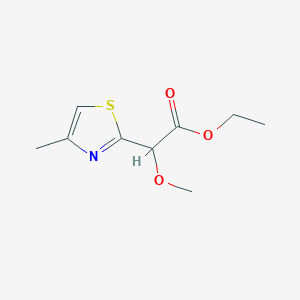
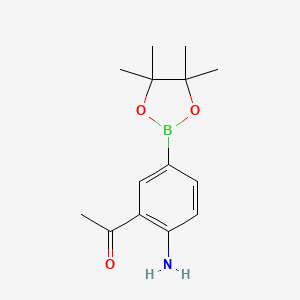
![cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylicacid](/img/structure/B13980445.png)
